Cas no 97364-15-3 (4-(1-Hydroxyethyl)benzoic acid)

4-(1-Hydroxyethyl)benzoic acid structure
97364-15-3 structure
Produktname:4-(1-Hydroxyethyl)benzoic acid
CAS-Nr.:97364-15-3
MF:C9H10O3
MW:166.173902988434
MDL:MFCD00870634
CID:801033
PubChem ID:506061

4-(1-Hydroxyethyl)benzoic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4-(1-Hydroxyethyl)benzoic acid
    • Benzoic acid,4-(1-hydroxyethyl)-
    • 4-(1-HYDROXY-ETHYL)-BENZOIC ACID
    • S-4-(1-Hydroxy-ethyl)-benzoic acid
    • Benzoic acid, 4-(1-hydroxyethyl)-
    • 37668KC9FE
    • Benzoic acid, P-1-hydroxyethyl-
    • 4-(1-hydroxyethyl)-benzoic acid
    • UBXQIJLWYJGCCO-UHFFFAOYSA-N
    • AK140628
    • ST2410949
    • AB0069673
    • Q27256637
    • 4-(1-Hydroxyethyl)benzoic acid (ACI)
    • Benzoic acid, p-1-hydroxyethyl- (4CI)
    • 1-(4-Carboxyphenyl)ethanol
    • 4-(1-hydroxyethyl)benzoicacid
    • DTXCID70284532
    • 97364-15-3
    • C77341
    • EN300-143456
    • MFCD00870634
    • DS-7140
    • AC-20722
    • CHEMBL335508
    • Z1198155605
    • AKOS006273174
    • UNII-37668KC9FE
    • XDA36415
    • SCHEMBL891852
    • DTXSID60333442
    • CS-W021982
    • SY115142
    • DA-00084
    • MDL: MFCD00870634
    • Inchi: 1S/C9H10O3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,10H,1H3,(H,11,12)
    • InChI-Schlüssel: UBXQIJLWYJGCCO-UHFFFAOYSA-N
    • Lächelt: O=C(C1C=CC(C(C)O)=CC=1)O

Berechnete Eigenschaften

  • Genaue Masse: 166.062994177g/mol
  • Monoisotopenmasse: 166.062994177g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 12
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 159
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 1
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • Tautomerzahl: nichts
  • Topologische Polaroberfläche: 57.5
  • XLogP3: 1.4

Experimentelle Eigenschaften

  • Farbe/Form: No data avaiable
  • Dichte: 1.2±0.1 g/cm3
  • Schmelzpunkt: No data available
  • Siedepunkt: 336.6±25.0°C at 760 mmHg
  • Flammpunkt: 171.6±19.7 °C
  • Brechungsindex: 1.579
  • Dampfdruck: 0.0±0.8 mmHg at 25°C

4-(1-Hydroxyethyl)benzoic acid Sicherheitsinformationen

4-(1-Hydroxyethyl)benzoic acid Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
eNovation Chemicals LLC
Y0985383-5g
4-(1-Hydroxyethyl)benzoic acid
97364-15-3 95%
5g
$650 2024-08-02
eNovation Chemicals LLC
D751674-10g
4-(1-Hydroxyethyl)benzoic acid
97364-15-3 97%
10g
$630 2023-09-02
Chemenu
CM126681-1g
4-(1-hydroxyethyl)benzoic acid
97364-15-3 95+%
1g
$*** 2023-05-04
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
H841848-250mg
4-(1-Hydroxyethyl)benzoic acid
97364-15-3 97%
250mg
842.40 2021-05-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PR146-250mg
4-(1-Hydroxyethyl)benzoic acid
97364-15-3 97%
250mg
¥265.0 2023-08-31
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H196129-5g
4-(1-Hydroxyethyl)benzoic acid
97364-15-3 97%
5g
¥2912.90 2023-09-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PR146-100mg
4-(1-Hydroxyethyl)benzoic acid
97364-15-3 97%
100mg
¥148.0 2023-08-31
Enamine
EN300-143456-50mg
4-(1-hydroxyethyl)benzoic acid
97364-15-3 95.0%
50mg
$28.0 2023-09-29
Enamine
EN300-143456-100mg
4-(1-hydroxyethyl)benzoic acid
97364-15-3 95.0%
100mg
$42.0 2023-09-29
Enamine
EN300-143456-500mg
4-(1-hydroxyethyl)benzoic acid
97364-15-3 95.0%
500mg
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4-(1-Hydroxyethyl)benzoic acid Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: [Hydroxy(tosyloxy)iodo]benzene Solvents: Dimethyl sulfoxide ,  Water ;  30 min, rt; 24 h, rt
Referenz
A mild method for synthesizing carboxylic acids by oxidation of aldoximes using hypervalent iodine reagents
Nakamura, Akira; Kanou, Hodaka; Tanaka, Junki; Imamiya, Akira; Maegawa, Tomohiro; et al, Organic & Biomolecular Chemistry, 2018, 16(4), 541-544

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Quinone Catalysts: Palladium, bis(acetonitrile)dichloro- ,  Tetracarbonyl-μ-hydro[(1,2,3,4,5-η)-1-hydroxylato-2,3,4,5-tetraphenyl-2,4-cyclop… Solvents: Isopropanol ,  Water ;  36 h, 85 °C
Referenz
Formal hydration of non-activated terminal olefins using tandem catalysts
Yang, Yongsheng; Guo, Jiayi; Ng, Huimin; Chen, Zhiyong; Teo, Peili, Chemical Communications (Cambridge, 2014, 50(20), 2608-2611

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Catalysts: Ruthenium dioxide Solvents: Isopropanol ;  60 min, 82 °C
Referenz
Nanostructured RuO2 on MWCNTs: Efficient catalyst for transfer hydrogenation of carbonyl compounds and aerial oxidation of alcohols
Gopiraman, M.; Babu, S. Ganesh; Karvembu, R.; Kim, I. S., Applied Catalysis, 2014, (2014), 84-96

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide Solvents: Water ;  1 h, rt → 60 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referenz
Preparation of N-substituted nonaryl heterocyclyl amides as NMDA/NR2B antagonists for relieving pain
, World Intellectual Property Organization, , ,

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Sodium tert-butoxide ,  1-Hydroxycyclohexyl phenyl ketone Solvents: Dichloromethane ,  Water ;  rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Referenz
Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone
Lu, Yi; Tan, Wen-Yun; Ding, Yuzhen; Chen, Wen ; Zhang, Hongbin, Journal of Organic Chemistry, 2023, 88(13), 8114-8122

Synthetic Routes 6

Reaktionsbedingungen
1.1 Catalysts: Iridium(1+), chloro[2-(4,5-dihydro-1H-imidazol-2-yl-κN3)pyridine-κN][(1,2,3,4,5-… Solvents: Water ;  5 min, 80 °C
1.2 Reagents: Formic acid ;  1 min, 80 °C; 4 h, 80 °C
Referenz
Iridium-catalyzed efficient reduction of ketones in water with formic acid as a hydride donor at low catalyst loading
Liu, Ji-tian; Yang, Shiyi; Tang, Weiping; Yang, Zhanhui; Xu, Jiaxi, Green Chemistry, 2018, 20(9), 2118-2124

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Isopropanol ,  Potassium tert-butoxide Catalysts: Ruthenium oxide ,  Graphene ;  12 h, 82 °C
Referenz
Facile and homogeneous decoration of RuO2 nanorods on graphene nanoplatelets for transfer hydrogenation of carbonyl compounds
Gopiraman, Mayakrishnan; Babu, Sundaram Ganesh; Khatri, Zeeshan; Wei, Kai; Endo, Morinobu; et al, Catalysis Science & Technology, 2013, 3(6), 1485-1489

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: 1-Octanaminium, N-methyl-N,N-dioctyl-, sulfate (1:1) Solvents: Toluene ,  Water
Referenz
Hydrogen peroxide oxidation of aldehydes to carboxylic acids: an organic solvent-, halide- and metal-free procedure
Sato, Kazuhiko; Hyodo, Mamoru; Takagi, Junko; Aoki, Masao; Noyori, Ryoji, Tetrahedron Letters, 2000, 41(9), 1439-1442

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  rt → 0 °C
1.2 Solvents: Tetrahydrofuran ;  1 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Referenz
New NO-Releasing Pharmacodynamic Hybrids of Losartan and Its Active Metabolite: Design, Synthesis, and Biopharmacological Properties
Breschi, Maria C.; Calderone, Vincenzo; Digiacomo, Maria; Macchia, Marco; Martelli, Alma; et al, Journal of Medicinal Chemistry, 2006, 49(8), 2628-2639

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  0 °C; 3 h, 0 °C → rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
How Substrate Solvation Contributes to the Enantioselectivity of Subtilisin toward Secondary Alcohols
Savile, Christopher K.; Kazlauskas, Romas J., Journal of the American Chemical Society, 2005, 127(35), 12228-12229

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  < 0 °C; 0 - 10 °C; -10 - 0 °C
1.2 -10 - 0 °C; 2.5 h, 0 - 10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  -5 - 5 °C; pH 2, -5 - 5 °C
Referenz
Study on synthesis of 4-vinylbenzoic acid
Fang, Wei-guo, Zhejiang Huagong, 2010, 41(4), 7-9

Synthetic Routes 12

Reaktionsbedingungen
1.1 Catalysts: Tetrabutylammonium chloride ,  Palladium ,  Water Solvents: 2-Methyltetrahydrofuran ;  10 - 20 min, rt
1.2 Reagents: Sodium hypophosphite Solvents: Water ;  230 min, 60 °C
Referenz
Commutative reduction of aromatic ketones to arylmethylenes/alcohols by hypophosphites catalyzed by Pd/C under biphasic conditions
Guyon, Carole; Baron, Marc; Lemaire, Marc; Popowycz, Florence; Metay, Estelle, Tetrahedron, 2014, 70(12), 2088-2095

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: 2427520-34-9 Solvents: Isopropanol ;  2 h, reflux
Referenz
N-Heterocyclic Carbene (NHC)-Stabilized Ru0 Nanoparticles: In Situ Generation of an Efficient Transfer Hydrogenation Catalyst
Kathuria, Lakshay; Din Reshi, Noor U.; Samuelson, Ashoka G., Chemistry - A European Journal, 2020, 26(34), 7622-7630

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride
Referenz
From alkylarenes to anilines via site-directed carbon-carbon amination
Liu, Jianzhong; Qiu, Xu; Huang, Xiaoqiang; Luo, Xiao; Zhang, Cheng; et al, Nature Chemistry, 2019, 11(1), 71-77

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Oxygen Catalysts: 1H-Imidazolium, 1,3-bis(2,6-dimethylphenyl)-4,5-dihydro-, chloride (1:1) Solvents: Acetonitrile ,  Water ;  14 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referenz
NHC-catalysed highly selective aerobic oxidation of nonactivated aldehydes
Moehlmann, Lennart; Ludwig, Stefan; Blechert, Siegfried, Beilstein Journal of Organic Chemistry, 2013, 9, 602-607

Synthetic Routes 16

Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: Tetrabutylammonium iodide Solvents: Tetrahydrofuran ,  Water ;  24 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water
Referenz
n-Bu4NI/H2O2-catalyzed mild conversion of hydroxamic acids to carboxylic acids
Nakamura, Akira ; Morimoto, Jyunya; Taniguchi, Maho; Aoyama, Haruka; He, Jiadong; et al, Tetrahedron Letters, 2023, 126,

Synthetic Routes 17

Reaktionsbedingungen
1.1 Reagents: Formic acid Catalysts: Iridium(1+), chloro[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl]… Solvents: Water ;  12 h, 90 °C
Referenz
Iridium catalysed highly efficient transfer hydrogenation reduction of aldehydes and ketones in water
Yang, Zhiheng; Cheng, Weiyan; Li, Zeyun, Catalysis Communications, 2018, 117, 38-42

Synthetic Routes 18

Reaktionsbedingungen
1.1 Reagents: Carbon dioxide ,  Hantzsch ester ,  2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Catalysts: 2,9-Dimethyl-1,10-phenanthroline ,  Dibromo[1,2-di(methoxy-κO)ethane]nickel Solvents: Dimethylformamide ;  24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referenz
Carboxylation of Aromatic and Aliphatic Bromides and Triflates with CO2 by Dual Visible-Light-Nickel Catalysis
Meng, Qing-Yuan; Wang, Shun; Koenig, Burkhard, Angewandte Chemie, 2017, 56(43), 13426-13430

Synthetic Routes 19

Reaktionsbedingungen
1.1 Reagents: Sodium hypophosphite Catalysts: [N-[(1R,2R)-2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chlo… Solvents: Glycerol ,  2-Methyltetrahydrofuran ;  24 h, 40 °C
Referenz
Biphasic glycerol/2-methyltetrahydrofuran, ruthenium-catalyzed enantio-selective transfer hydrogenation of ketones using sodium hypophosphite as hydrogen donor
Guyon, Carole; Metay, Estelle; Duguet, Nicolas; Lemaire, Marc, European Journal of Organic Chemistry, 2013, 2013(24), 5439-5444

Synthetic Routes 20

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  overnight, rt
Referenz
Preparation of phosphorus derivatives as histone deacetylase inhibitors
, World Intellectual Property Organization, , ,

4-(1-Hydroxyethyl)benzoic acid Raw materials

4-(1-Hydroxyethyl)benzoic acid Preparation Products

4-(1-Hydroxyethyl)benzoic acid Verwandte Literatur

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Amadis Chemical Company Limited
(CAS:97364-15-3)4-(1-Hydroxyethyl)benzoic acid
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